molecular formula C20H29N3O3S B14154848 tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate CAS No. 577997-02-5

tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate

Cat. No.: B14154848
CAS No.: 577997-02-5
M. Wt: 391.5 g/mol
InChI Key: GEQZUGVEWZCNAX-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a 1,3,4-oxadiazole ring, and a sulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfanyl group: The phenyl ring can be functionalized with a sulfanyl group through nucleophilic substitution reactions.

    Attachment of the pentyl chain: This can be done via alkylation reactions.

    Formation of the carbamate group: The final step involves the reaction of the amine group with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods: Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biological Probes: Used in the development of biological probes for studying enzyme activities and protein interactions.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and sulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    N-Boc-protected anilines: Compounds with similar carbamate protection but different aromatic substituents.

    Sulfoxides and sulfones: Oxidized derivatives of sulfanyl compounds.

Uniqueness

  • The combination of the oxadiazole ring, sulfanyl group, and carbamate protection makes tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate unique in its chemical reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

577997-02-5

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate

InChI

InChI=1S/C20H29N3O3S/c1-15-10-7-8-11-16(15)14-27-19-23-22-17(25-19)12-6-5-9-13-21-18(24)26-20(2,3)4/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H,21,24)

InChI Key

GEQZUGVEWZCNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(O2)CCCCCNC(=O)OC(C)(C)C

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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